molecular formula C20H22ClNO4 B13427619 Bezafibrate Methyl Ester

Bezafibrate Methyl Ester

Cat. No.: B13427619
M. Wt: 375.8 g/mol
InChI Key: KDYYGGKDZBRIIX-UHFFFAOYSA-N
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Description

Bezafibrate Methyl Ester is a chemical derivative of the lipid-lowering agent Bezafibrate, which is a known agonist of peroxisome proliferator-activated receptors (PPARs) and a modulator of mitochondrial function . Researchers investigating metabolic pathways and cellular bioenergetics may find this compound valuable. Studies on the parent compound, Bezafibrate, have shown it can activate PPARα, PPARγ, and PPARδ, influencing the transcription of genes involved in lipid metabolism and glucose homeostasis . This mechanism underlies its research utility in areas such as the study of hyperlipidemia, insulin resistance, and atherogenesis . Furthermore, Bezafibrate has been demonstrated to enhance mitochondrial biogenesis through the activation of PGC-1α/PPAR complexes . Recent innovative research has focused on synthesizing and evaluating mitochondria-targeted Bezafibrate analogs, which have shown enhanced potency in modulating oxidative phosphorylation and exhibit promising activity in models of lung cancer by disrupting cancer cell metabolism and stimulating antitumor immunity . The methyl ester derivative provides a modified functional group that can alter the compound's pharmacokinetics and cellular uptake, making it a useful tool for probing structure-activity relationships and for specialized experimental applications in medicinal chemistry and pharmacology. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYYGGKDZBRIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of Bezafibrate Methyl Ester and Its Analogues

Methodologies for the Chemical Synthesis of Bezafibrate (B1666932) Methyl Ester

The synthesis of bezafibrate methyl ester primarily involves the esterification of its carboxylic acid precursor, bezafibrate.

Esterification Reactions for Carboxylic Acid Precursors

The direct esterification of bezafibrate is a common and straightforward method for synthesizing this compound. This transformation can be achieved using various standard esterification protocols. A typical laboratory-scale synthesis involves reacting bezafibrate with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride. acs.org Another approach involves the use of diazomethane (B1218177) for the derivatization of carboxylic acids into their methyl esters. researchgate.net

A general synthesis route to bezafibrate itself starts from 4-chlorobenzoyl chloride and tyramine, which are reacted to form N-(4-chlorobenzoyl)-tyramine. This intermediate is then condensed with acetone (B3395972) and chloroform (B151607) in the presence of a phase transfer catalyst to yield bezafibrate. researchgate.net Subsequent esterification provides the methyl ester. An alternative multi-step synthesis involves reacting p-hydroxybenzene ethylamine (B1201723) hydrochloride with p-chlorobenzene formyl halide, followed by hydrolysis and condensation steps to obtain bezafibrate. google.com

Stereoselective Synthesis Approaches for this compound

While bezafibrate itself is not chiral, the introduction of chiral centers into its analogues has been a subject of interest. Stereoselective synthesis methods are crucial for preparing specific stereoisomers of drug molecules, as different enantiomers or diastereomers can exhibit varied pharmacological properties. mit.edu For analogues of this compound that may contain stereocenters, stereoselective synthetic strategies would be employed. These can include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. For instance, the Kulinkovich hydroxycyclopropanation can be used to create stereocenters with good diastereoselectivity in the synthesis of related ketone structures. rsc.org While specific stereoselective syntheses targeting this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis would be applicable to its chiral derivatives. acs.orgrsc.org

Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Investigations

To explore and enhance the pharmacological activity of bezafibrate, numerous derivatives have been designed and synthesized. These modifications often target different parts of the bezafibrate scaffold to investigate structure-activity relationships (SAR).

Researchers have synthesized various ester prodrugs of bezafibrate to improve its lipophilicity and subsequent oral activity. researchgate.net The synthesis of novel derivatives often involves combining the fibrate scaffold with other pharmacophores. For example, fibrate-based analogues incorporating stilbene (B7821643) and chalcone (B49325) moieties have been created to introduce additional beneficial properties. researchgate.net Similarly, the synthesis of acyl- and alkyl-phenoxyacetic methyl esters derived from fibrates has been explored to evaluate their biological effects. researchgate.netresearchgate.net The modification of the linker between the phenoxy and amide groups, as well as substitutions on the aromatic rings, are common strategies to modulate activity. semanticscholar.org

The following table summarizes some examples of synthesized bezafibrate derivatives and the rationale behind their design:

Derivative Type Synthetic Modification Purpose of Derivatization Reference
Ester ProdrugsEsterification with various alcoholsEnhance lipophilicity and oral bioavailability researchgate.net
Fibrate-Stilbene HybridsCombination of clofibric acid skeleton with stilbeneImprove pharmacological activity and introduce antioxidant properties researchgate.net
Acyl/Alkyl-Phenoxyacetic Methyl EstersModification of the side chain attached to the phenoxy groupEvaluate the bioisosteric effect on biological activity researchgate.netresearchgate.net
Ureido-FibratesReplacement of the amide linkage with a urea (B33335) groupIncrease potency and selectivity for PPARα acs.org
Pyrrole-based AnaloguesIntroduction of a pyrrole (B145914) carboxamide moietyExplore novel scaffolds with potential lipid-lowering effects semanticscholar.org

Optimization of Reaction Pathways and Yields in this compound Production

In a different synthetic approach for bezafibrate, the use of stabilized p-hydroxybenzene ethylamine hydrochloride and p-chlorobenzene formyl halide as starting materials has been described. google.com This method, while having a reported total yield of 48.1%, is noted for its low cost, mild reaction conditions, and suitability for industrial production. google.com

The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a key aspect of improving yields. For instance, in related esterification reactions, factorial design experiments have been used to systematically optimize parameters and significantly increase conversion rates. rsc.org Similarly, in photocatalytic reactions for creating related compounds, careful optimization of the photocatalyst, base, and solvent system has been shown to lead to high product yields. nih.gov These principles of reaction optimization are directly applicable to the synthesis of this compound.

Chromatographic and Spectroscopic Approaches for Purity and Identity Confirmation in Research Synthesis

The confirmation of purity and identity of synthesized this compound is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose. ijpsjournal.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A patent for a synthesis method of bezafibrate reports using HPLC to confirm a purity of 99.5%. google.com For the analysis of bezafibrate in biological samples, LC-tandem mass spectrometry (LC-MS/MS) methods have been developed, which involve chromatographic separation on a C18 column. oatext.com These methods can be adapted for the purity analysis of the methyl ester.

Gas Chromatography (GC): For volatile or derivatized compounds, GC coupled with mass spectrometry (GC-MS) is a powerful analytical technique. ijpsjournal.com For the analysis of related fibrates and their degradation products, GC is often used, sometimes requiring derivatization to increase the volatility of the analytes. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the synthesized bezafibrate and its methyl ester by identifying the characteristic chemical shifts and splitting patterns of the protons in the molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common ionization technique. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. researchgate.net The PubChem database lists detailed mass spectral data for this compound, including precursor m/z and fragmentation peaks. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group and the amide group.

The following table provides an overview of the analytical data for this compound:

Property Value/Description Reference
Molecular Formula C₂₀H₂₂ClNO₄ nih.govlgcstandards.com
Molecular Weight 375.85 g/mol lgcstandards.com
IUPAC Name methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate nih.gov
¹H NMR Used for structural confirmation researchgate.net
Mass Spectrometry (ESI-MS/MS) Precursor [M+H]⁺ m/z: 376.131 nih.gov

Prodrug Design Principles and in Vitro Bioconversion Studies of Bezafibrate Methyl Ester

Rationale for Bezafibrate (B1666932) Ester Prodrug Development in Pre-clinical Settings

In the case of bezafibrate, a fibric acid derivative, esterification to form prodrugs like Bezafibrate Methyl Ester represents a "lipidization" strategy. nih.gov This chemical modification is designed to increase the lipophilicity of the parent molecule. nih.govresearchgate.net Enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better absorption from the gastrointestinal tract. wuxiapptec.com In preclinical studies, a series of bezafibrate ester prodrugs were synthesized and evaluated, with findings indicating that several of the ester forms were more lipophilic than the parent bezafibrate compound. nih.govresearchgate.net This approach aims to modify the drug's characteristics to improve its delivery and absorption, with the ester linkage designed to be cleaved in the body to release the active bezafibrate. mdpi.comnih.gov

Enzymatic Hydrolysis Kinetics of this compound in Simulated Biological Matrices (e.g., plasma, liver microsomes)

The efficacy of a prodrug strategy hinges on its efficient conversion to the active parent drug within the body. For ester prodrugs, this bioconversion is typically mediated by enzymes. mdpi.com In vitro studies using simulated biological matrices are crucial for characterizing the rate and extent of this conversion. The hydrolysis of ester prodrugs is often investigated in preparations of liver microsomes and plasma, as these are primary sites of metabolic activity. nih.govscience.gov

Studies on a series of aliphatic ester prodrugs, including the methyl ester, demonstrated that conversion to the parent acid occurs readily in liver microsomal preparations from preclinical species and humans. nih.gov The rate of this hydrolysis is a key factor; the bioconversion in the central nervous system (CNS), for instance, must be sufficiently rapid to achieve therapeutic levels before the prodrug is cleared, while peripheral bioconversion should be slow enough to prevent premature breakdown. nih.gov For some ester prodrugs, hydrolysis in the liver is the predominant pathway, with little to no conversion occurring in the blood or intestinal extracts of various species. nih.gov

The absolute rate of formation of the parent compound from various esters, including this compound, has been shown to follow a specific rank order, with methyl and ethyl esters generally being hydrolyzed at a faster rate than isopropyl esters. nih.gov

The cleavage of the ester bond in prodrugs like this compound is catalyzed by a class of enzymes known as esterases. researchgate.net Carboxylesterases (CES) are major esterases, widely distributed in the body, particularly in the liver and gastrointestinal tract, that are responsible for the hydrolysis of a vast array of compounds, including esters, amides, and thioesters. researchgate.netresearchgate.net These enzymes are critical in Phase I metabolism and play a significant role in the activation of ester-based prodrugs by cleaving the ester linkage to release the active carboxylic acid and an alcohol. researchgate.net

The process involves the enzymatic cleavage of the methyl ester bond of the prodrug, resulting in the formation of the therapeutically active bezafibrate. researchgate.net In vitro research has demonstrated that liver preparations are a primary site for this rapid hydrolysis. researchgate.netresearchgate.net Studies on similar ester prodrugs have identified specific enzymes, such as human carboxylesterase 1A (hCES1A), as playing a predominant role in the hydrolysis process within the human liver. researchgate.net While multiple enzymes can contribute, the kinetic profiles in liver microsomes often point to a principal enzyme responsible for the bulk of the metabolic conversion. researchgate.net

Table 1: Illustrative Data on Esterase Activity for Ester Prodrug Hydrolysis

Biological Matrix Key Enzyme Family Role in Prodrug Activation Typical Hydrolysis Rate
Human Liver Microsomes Carboxylesterases (e.g., hCES1A) Cleavage of ester bond to release active acid Rapid
Human Plasma Esterases Potential for hydrolysis, but often slower than in liver Variable, often slower

The stability of an ester prodrug is influenced by the pH of its environment. Ester bonds are susceptible to chemical hydrolysis, a reaction that can be catalyzed by both acids and bases. researchgate.net This pH-dependent instability is a critical factor to consider during the development of pharmaceutical formulations. researchgate.net

Generally, ester hydrolysis is significantly slower at a neutral or slightly acidic pH and accelerates under basic conditions. acs.org Studies on various ester-containing compounds confirm that stability can be compromised at different pH values, with increased degradation often observed at higher pH levels. acs.orgnih.gov For example, the chemical stability of ester prodrugs has been shown to be good at acidic pH, while hydrolysis can be more rapid in basic conditions. researchgate.net The rate of this degradation is also temperature-dependent. researchgate.net Predicting the potential for hydrolysis is an important step in drug development, as significant degradation can impact the compound's integrity. acs.org

Table 2: General pH-Dependent Stability Profile for Ester Prodrugs

pH Condition Stability of Ester Linkage Rate of Hydrolysis
Acidic (e.g., pH 3.0) Generally Stable Slow
Neutral (e.g., pH 7.4) Moderately Stable Moderate

In Vitro Liberation of Parent Bezafibrate from its Methyl Ester Prodrug Form

The fundamental purpose of a prodrug is to act as a carrier that releases the active drug molecule at a desired site or time within the body. mdpi.com The in vitro liberation of bezafibrate from its methyl ester form is a confirmation of this principle. This bioconversion process is essential for therapeutic activity. mdpi.com

In vitro experiments using simulated biological environments are standard for confirming the release of the parent drug. nih.gov Studies conducted with liver microsomal preparations from both human and preclinical species have shown that methyl ester prodrugs can be converted exclusively and efficiently to the parent acid, bezafibrate. nih.gov The rate of formation of bezafibrate from its various aliphatic esters has been quantified, with the methyl ester showing a rapid conversion rate, approximately equal to that of an ethyl ester and faster than that of an isopropyl ester. nih.gov In contrast, these same ester prodrugs often show minimal hydrolysis in blood or intestinal preparations, indicating that the liver is the primary site of activation for these compounds. nih.gov This targeted liberation in specific metabolic compartments like the liver underscores the utility of the prodrug approach. nih.govresearchgate.net

Table 3: Comparative In Vitro Liberation of Parent Drug from Aliphatic Ester Prodrugs

Prodrug Ester Type Relative Rate of Parent Drug Formation in Liver Microsomes Liberation in Blood/Plasma
Methyl Ester High Minimal / Not Appreciable
Ethyl Ester High Minimal / Not Appreciable

This table is based on comparative findings for a series of aliphatic ester prodrugs as reported in the literature. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
Bezafibrate
This compound
Isopropyl ester

Pharmacological Activities and Molecular Mechanisms of Bezafibrate Methyl Ester in Pre Clinical Models

Evaluation of Hypolipidemic Activity in Experimental Animal Models

Bezafibrate's primary pharmacological effect is the reduction of lipid levels, a characteristic extensively documented in various animal models.

Impact on Triglyceride Levels in Murine Models

Studies in murine models have consistently demonstrated the potent triglyceride-lowering effects of bezafibrate (B1666932). In normal rats, oral administration of bezafibrate has been shown to significantly decrease serum triglyceride (TG) levels. nih.gov This effect is also observed in experimentally-induced hyperlipidemic models, such as rats fed a high-fructose diet. nih.gov Research comparing different doses in mice found that both clinically relevant low doses and conventionally used high doses effectively decrease serum and liver triglycerides. nih.gov Interestingly, the underlying mechanisms appear to differ with the dose; high doses enhance hepatic fatty acid uptake and β-oxidation through Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation, while low doses appear to reduce triglycerides through a PPARα-independent pathway involving the down-regulation of sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov

Animal ModelKey Findings on Triglyceride (TG) LevelsReference
Normal RatsSignificant decrease in serum TG. nih.gov
Fructose-Induced Hyperlipidemic RatsInhibited the increase of serum TG. nih.gov
Wild-Type and Ppara-null MiceLow-dose bezafibrate decreased serum/liver TG in a PPARα-independent manner. High-dose bezafibrate decreased TG via PPARα activation. nih.gov
Spontaneously Hyperlipidemic RatsMarked reduction of serum triglycerides. nih.gov

Modulation of Lipoprotein Profiles in Dyslipidemic Animal Models

Lipoprotein FractionEffect of BezafibrateReference
Very Low-Density Lipoprotein (VLDL)Decreased cholesterol, triglyceride, and apoB content. nih.gov
Intermediate-Density Lipoprotein (IDL)Decreased levels. nih.gov
Low-Density Lipoprotein (LDL)Selectively decreased small, dense LDL particles; increased mean particle size. nih.govnih.gov
High-Density Lipoprotein (HDL)Increased HDL-cholesterol levels. nih.govnih.gov

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by Bezafibrate Methyl Ester or its Bioconversion Products in Cellular and Animal Models

The molecular mechanism of bezafibrate is primarily mediated through its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that act as transcription factors regulating genes involved in lipid and glucose metabolism. patsnap.com

PPAR-alpha Agonism and Downstream Gene Expression in Liver Models

Bezafibrate is a well-established agonist of PPARα, the subtype most prevalently expressed in the liver. nih.govsilae.it Activation of PPARα stimulates the transcription of genes involved in fatty acid metabolism. patsnap.comresearchgate.net In rodent liver models, bezafibrate administration leads to a marked increase in the activity of enzymes associated with hepatic peroxisomes, such as the fatty acyl-CoA oxidizing system (FAOS) and carnitine acetyltransferase (CAT), which are critical for fatty acid β-oxidation. nih.gov Studies in human hepatoma cell lines show that bezafibrate controls PPARα target genes, contributing to its anticholestatic effects by regulating bile acid synthesis and transport proteins. nih.gov For instance, it up-regulates CYP3A4 and down-regulates CYP7A1. nih.gov

Differential Activation of PPAR-beta and PPAR-gamma Subtypes

A unique characteristic of bezafibrate is its ability to activate all three PPAR subtypes (α, β/δ, and γ), earning it the description of a "pan-PPAR activator". nih.govpatsnap.comnih.gov While its effect on PPARα is central to its lipid-lowering action, its interactions with PPARβ/δ and PPARγ are also significant. Studies using PPARα-null mice have revealed that bezafibrate can still induce several genes typically controlled by PPARα, demonstrating that its effects are not exclusively mediated by this isoform and suggesting a compensatory or independent role for PPARβ/δ. nih.govtoxstrategies.comresearchgate.net In vitro transactivation assays have quantified bezafibrate's activity on each subtype, confirming its ability to bind and activate all three, albeit with different efficacies and potencies. mdpi.com The activation of PPARγ, which is highly expressed in adipose tissue, contributes to improved insulin (B600854) sensitivity. nih.govmdpi.com

PPAR SubtypeEfficacy (%)EC₅₀ (µM)Reference
PPARα93.6%30.4 µM mdpi.com
PPARδ (beta)15.2%86.7 µM mdpi.com
PPARγ77.1%178 µM mdpi.com

Data from a GAL4–hPPARα/δ/γ-LBD transactivation system assay. mdpi.com Efficacy and EC₅₀ values represent the relative ability of bezafibrate to activate each receptor subtype.

Impact on Cellular Signaling Pathways in Experimental Systems

Beyond direct gene regulation via PPARs, bezafibrate has been shown to influence other cellular signaling pathways. In a rat model of coronary microembolization (CME), bezafibrate demonstrated cardioprotective effects by preventing the activation of the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical regulator of cellular responses to stress and inflammation. By inhibiting the activation of p38 MAPK and NF-κB, bezafibrate was found to suppress the downstream expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to mitigate myocardial apoptosis. nih.gov

Activation of AMP-Activated Protein Kinase (AMPK) Pathways in Cell Lines

Bezafibrate has been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway in various cell lines. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic processes. Studies in MC3T3-E1 mouse osteoblastic cells have shown that bezafibrate treatment leads to an increased phosphorylation of AMPK. This activation is a key upstream event that triggers subsequent molecular cascades responsible for some of the compound's observed biological effects. The activation of AMPK by bezafibrate suggests a mechanism by which it can influence cellular energy homeostasis, proliferation, and differentiation.

Nitric Oxide Synthase (eNOS) Modulation and Nitric Oxide Production in Osteoblastic Cells

In concert with its effects on AMPK, bezafibrate modulates the activity of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), a critical signaling molecule. Research conducted in MC3T3-E1 osteoblastic cells demonstrates that bezafibrate significantly increases the phosphorylation of eNOS. nih.govnih.gov This enhanced eNOS activity leads to a substantial increase in NO production, with studies reporting a 4.08-fold increase following bezafibrate application. nih.govnih.govstikesmitrakeluarga.ac.id

The link between AMPK and eNOS activation has been established, as the stimulatory effects of bezafibrate on eNOS phosphorylation and NO production can be blocked by AMPK inhibitors. nih.govnih.gov This indicates that bezafibrate orchestrates NO production in osteoblastic cells through a mechanism dependent on the AMPK pathway.

Effects on Mitochondrial Function and Biogenesis in In Vitro and Animal Models

Bezafibrate has been extensively studied for its profound effects on mitochondria, the primary sites of cellular energy production. Its actions range from modulating respiratory processes to inducing the formation of new mitochondria.

Mitochondrial Respiration and Oxidative Metabolism Studies in Cell Lines

The impact of bezafibrate on mitochondrial respiration has been characterized in several human cell lines, revealing complex, context-dependent effects. In human acute promyelocytic leukemia (HL-60) and rhabdomyosarcoma (TE-671) cell lines, bezafibrate was found to induce a derangement of the NADH cytochrome c reductase activity (Complex I-III) of the mitochondrial respiratory chain. frontiersin.org This disruption was accompanied by significant metabolic alterations, including a shift toward anaerobic glycolysis and an increase in fatty acid oxidation. frontiersin.org

Further research using a mitochondria-targeted analog of bezafibrate (Mito-BEZ) on lung adenocarcinoma (LUAD) cells showed that the analog was significantly more potent than the parent compound at inhibiting both Complex I and Complex III of the respiratory chain, effectively suppressing oxidative metabolism in these cancer cells. mdpi.com In contrast, studies on SH-SY5Y neuroblastoma cells have also been used to investigate bezafibrate's influence on neuronal mitochondrial function as part of broader neuroprotection studies. nih.gov

Induction of Mitochondrial Biogenesis in Animal Models

A significant body of preclinical evidence highlights bezafibrate's capacity to induce mitochondrial biogenesis—the process of generating new mitochondria. researchgate.netpatsnap.commdpi.com In a murine model of mitochondrial encephalopathy with cytochrome c oxidase deficiency, administration of bezafibrate improved the animals' phenotype, an effect associated with an increase in mitochondrial proteins and enhanced mitochondrial ATP generating capacity. nih.gov Similarly, in the 5xFAD mouse model of Alzheimer's disease, bezafibrate treatment rescued the expression of key mitochondrial proteins and improved mitochondrial dynamics and function. nih.gov

This induction of mitochondrial biogenesis is considered a key mechanism for its therapeutic potential in disorders linked to mitochondrial dysfunction. researchgate.netpatsnap.com However, it is noteworthy that in an Ndufs4 knockout mouse model of Leigh syndrome, bezafibrate did not appear to induce mitochondrial biogenesis but instead promoted a hypometabolic state of daily torpor, suggesting its mechanisms may vary depending on the specific pathological context. nih.gov

Investigation of Anti-Inflammatory Potential in Pre-clinical Research

The anti-inflammatory action is not limited to the central nervous system. In a rat model of coronary microembolization, bezafibrate inhibited the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). aging-us.com Mechanistically, this effect was linked to the prevention of p38 MAPK/NF-κB signaling activation, a key pathway in inflammatory responses. aging-us.com In more general models of inflammation, such as carrageenan-induced paw edema in rats, bezafibrate demonstrated a significant anti-inflammatory effect comparable to that of aspirin. stikesmitrakeluarga.ac.id

Research into Other Reported Biological Activities in Cellular and Animal Models

Beyond its metabolic and anti-inflammatory roles, preclinical research has uncovered other significant biological activities of bezafibrate.

Promotion of Bone Formation: In MC3T3-E1 osteoblastic cells, bezafibrate was shown to increase cell viability, proliferation, and differentiation. nih.govnih.gov It enhanced osteoblastic mineralization and the expression of differentiation markers, suggesting a potential beneficial role in promoting bone formation. nih.govnih.gov

Neuroprotection: In animal models of mitochondrial encephalopathy and Alzheimer's disease, bezafibrate demonstrated clear neuroprotective effects. nih.govnih.gov It was shown to improve the disease phenotype, attenuate neuronal loss, and improve cognitive function, linking its mitochondrial and anti-inflammatory actions to the preservation of neuronal health. nih.govnih.govnih.gov

Anti-Cancer Activity of Analogs: Research into bezafibrate's mechanisms has spurred the development of new molecules. A mitochondria-targeted bezafibrate analog, Mito-BEZ, was found to potently inhibit the growth of lung adenocarcinoma cells in vitro and suppress lung tumorigenesis in preclinical mouse models. mdpi.com This effect was attributed to the suppression of oxidative metabolism in cancer cells while simultaneously upregulating mitochondrial function in effector CD8+ T cells, thereby activating a potent anti-tumor immune response. mdpi.com

Data Tables

Table 1: Effects of Bezafibrate on AMPK and eNOS Pathways

Model System Pathway Investigated Key Findings
MC3T3-E1 Osteoblastic Cells AMPK Activation Increased phosphorylation of AMPK.

Table 2: Effects of Bezafibrate on Mitochondrial Function

Model System Area of Study Key Findings
HL-60 & TE-671 Human Cell Lines Mitochondrial Respiration Induced derangement of NADH cytochrome c reductase (Complex I-III) activity; shift to anaerobic glycolysis. frontiersin.org
LUAD Human Cancer Cells Oxidative Metabolism A targeted analog (Mito-BEZ) potently inhibited Complex I and III and suppressed oxidative metabolism. mdpi.com
Mouse Model of Mitochondrial Encephalopathy Mitochondrial Biogenesis Increased mitochondrial proteins and ATP generating capacity. nih.gov
5xFAD Mouse Model of Alzheimer's Mitochondrial Biogenesis Rescued expression of key mitochondrial proteins; improved mitochondrial function. nih.gov

Table 3: Anti-Inflammatory and Other Biological Activities of Bezafibrate

Model System Biological Activity Key Findings
Rat Model of Alzheimer's Disease Anti-Neuroinflammatory Attenuated microgliosis in the cortex and hippocampus. nih.gov
Rat Model of Coronary Microembolization Anti-Inflammatory Inhibited expression of TNF-α and IL-6 via prevention of p38 MAPK/NF-κB activation. aging-us.com
Rat Paw Edema Model Anti-Inflammatory Demonstrated significant anti-inflammatory effects comparable to aspirin. stikesmitrakeluarga.ac.id
MC3T3-E1 Osteoblastic Cells Bone Formation Increased cell viability, proliferation, and differentiation. nih.govnih.gov
Mouse Models of Neurodegeneration Neuroprotection Attenuated neuronal loss and improved cognitive function. nih.govnih.gov

Osteoblast Proliferation and Differentiation Studies

There are no available research findings that specifically investigate the effects of this compound on osteoblast proliferation and differentiation in pre-clinical models.

Anti-Cancer Mechanism Research in Cell Lines and Xenograft Models

There are no available research findings that specifically detail the anti-cancer mechanisms of this compound in cell lines or xenograft models.

Metabolic Fate and Disposition Studies of Bezafibrate Methyl Ester in Experimental Systems

In Vitro Metabolic Stability and Metabolite Identification (e.g., using rat liver microsomes)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are standard tools for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. srce.hr In a typical microsomal stability assay, the test compound is incubated with liver microsomes and an NADPH-regenerating system at 37°C. srce.hr Samples are analyzed at various time points to determine the rate of disappearance of the parent compound, from which parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hrnih.gov

For ester-containing compounds like bezafibrate (B1666932) methyl ester, a primary metabolic pathway is hydrolysis to the corresponding carboxylic acid, a reaction often catalyzed by esterase enzymes present in microsomes and other tissues. While specific in vitro stability data for bezafibrate methyl ester in rat liver microsomes is not extensively detailed in published literature, studies on analogous compounds provide insight. For instance, the metabolism of other xenobiotic esters has been successfully characterized using microsomal models. science.gov The primary metabolite expected from this compound is its active acid form, bezafibrate.

Notably, the methylation of carboxylic acid drugs has been identified as a novel biotransformation pathway in some biological systems. For example, studies on the anti-inflammatory drug diclofenac (B195802) revealed the formation of diclofenac methyl ester as a metabolite in aquatic invertebrates, fish hepatocytes, and even human urine. acs.orgacs.org This indicates that the enzymatic machinery for both esterification and hydrolysis exists across species, highlighting the complexity of xenobiotic metabolism. The biotransformation of this compound would therefore primarily involve hydrolysis to bezafibrate, which then enters further metabolic pathways.

Pharmacokinetic and Biotransformation Studies in Animal Models

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of a compound. Following administration, this compound is expected to be rapidly absorbed and hydrolyzed to its active form, bezafibrate. Pharmacokinetic studies have been conducted on bezafibrate in several animal models, including rats and mice. researchgate.net

In one key study, the pharmacokinetics of bezafibrate were evaluated in wild-type and peroxisome proliferator-activated receptor alpha (PPARα)-null mice. researchgate.net This research is crucial because PPARα is the primary molecular target for fibrates. The study revealed that plasma concentrations of bezafibrate were dose-dependent. researchgate.net

Table 1: Plasma Concentrations of Bezafibrate in Mice After 7 Days of Administration researchgate.net
Mouse TypeDoseMaximum Plasma Concentration (Cmax)Area Under the Curve (AUC)
Wild-TypeLow-Dose (10 mg/kg/day)~15 µg/mL~100 µg·h/mL
Wild-TypeHigh-Dose (100 mg/kg/day)>100 µg/mL>1000 µg·h/mL
PPARα-nullLow-Dose (10 mg/kg/day)~15 µg/mL~100 µg·h/mL
PPARα-nullHigh-Dose (100 mg/kg/day)>100 µg/mL>1000 µg·h/mL

Tissue distribution studies in animals have shown that after oral dosing, the highest concentrations of bezafibrate are found in the liver and intestine. uj.edu.pl The primary biotransformation of this compound is its conversion to bezafibrate. Bezafibrate itself can then undergo further Phase II metabolism, primarily through conjugation with glucuronic acid to form an acyl-glucuronide, which facilitates its excretion. researchgate.net The compound is rapidly eliminated in subjects with normal renal function, preventing accumulation during long-term administration. nih.gov

Influence on Endogenous Lipid and Fatty Acid Metabolism in Research Models

Bezafibrate exerts its profound effects on lipid metabolism primarily by acting as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), with a particular affinity for the PPARα subtype. patsnap.com Activation of PPARα, a nuclear receptor and transcription factor, leads to widespread changes in the expression of genes involved in lipid and glucose metabolism. patsnap.com

Ketogenesis is a metabolic process that produces ketone bodies as an alternative energy source from the breakdown of fatty acids, occurring primarily in the liver. Bezafibrate has been shown to mildly stimulate this pathway. A study in hypertriglyceridemic subjects demonstrated that treatment with bezafibrate tended to increase postprandial levels of β-hydroxybutyrate, a primary ketone body. researchgate.netnih.gov This ketogenic effect is thought to be linked to PPARα stimulation, which enhances fatty acid availability for oxidation and subsequent conversion into ketones. researchgate.netnih.govnih.gov In animal models of kidney disease, the administration of ketone esters has been shown to be protective, partly by suppressing inflammatory responses. mdpi.com

A central mechanism of bezafibrate's lipid-lowering action is the potent modulation of fatty acid oxidation (FAO) pathways. By activating PPARα, bezafibrate increases the transcription of a suite of genes responsible for the uptake and β-oxidation of fatty acids in the liver and muscle. patsnap.com This enhancement of fatty acid catabolism reduces the availability of fatty acids for the synthesis of triglycerides, thereby lowering their levels in the blood. nih.gov

Studies in fibroblasts from patients with inherited defects in FAO, such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, have shown that bezafibrate can increase residual enzyme activity and normalize palmitate oxidation rates. nih.gov Research in mice demonstrated that high-dose bezafibrate administration significantly increased the hepatic expression of mRNAs encoding key enzymes for both peroxisomal and mitochondrial FAO. researchgate.netresearchgate.net

Table 2: Effect of High-Dose Bezafibrate on Hepatic mRNA Expression of FAO Enzymes in Wild-Type Mice researchgate.netresearchgate.net
FAO PathwayGeneFold Change vs. Control
Peroxisomal β-oxidationAcyl-CoA oxidase 1 (ACOX1)Significant Increase
Bifunctional enzyme (Ehhadh)Significant Increase
Mitochondrial β-oxidationCarnitine palmitoyltransferase 1a (CPT1a)Significant Increase
Medium-chain acyl-CoA dehydrogenase (MCAD)Significant Increase
Long-chain acyl-CoA dehydrogenase (LCAD)Significant Increase

Furthermore, bezafibrate treatment has been shown to restore FAO activity in cultured fibroblasts from patients with various other FAO disorders, including carnitine palmitoyltransferase II (CPT2) deficiency. nih.govresearchgate.net

Studies investigating bezafibrate have reported significant changes in the fatty acid profiles of plasma lipids. researchgate.netnih.gov In a study involving hypertriglyceridemic subjects, 12 weeks of bezafibrate treatment altered the concentrations of several key fatty acids in plasma, reflecting the drug's influence on systemic lipid handling. researchgate.net

Table 3: Fasted Plasma Fatty Acid Profiles Before and After Bezafibrate Treatment researchgate.net
Fatty AcidBefore Treatment (mg/L)After Treatment (mg/L)Significance
Palmitic acid (16:0)525 ± 127431 ± 109p < 0.05
Palmitoleic acid (16:1n-7)78 ± 4548 ± 27p < 0.05
Oleic acid (18:1n-9)538 ± 204390 ± 117p < 0.05
Linoleic acid (18:2n-6)684 ± 141614 ± 136Not Significant
Data expressed as mean ± S.D. (n=13).

Additionally, research in fibroblasts from patients with X-linked adrenoleukodystrophy (X-ALD), a disorder characterized by the accumulation of very long-chain fatty acids (VLCFA), showed that bezafibrate could reduce levels of C26:0 VLCFA. researchgate.netspringermedizin.de This effect was found to be a result of the direct inhibition of fatty acid elongation enzymes rather than an increase in their oxidation. researchgate.netspringermedizin.de This demonstrates a direct impact on the fatty acid profile by altering synthesis pathways.

Emerging Research Perspectives and Unexplored Avenues for Bezafibrate Methyl Ester

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Ester Derivatives

The therapeutic potential of Bezafibrate (B1666932) is primarily attributed to its activation of PPARs. patsnap.com Advanced Structure-Activity Relationship (SAR) studies are crucial for designing and synthesizing novel ester derivatives of Bezafibrate with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The core structure of Bezafibrate includes a phenoxy-isobutyric acid moiety, a common feature among fibrates. The esterification of the carboxylic acid group, as seen in Bezafibrate Methyl Ester, can significantly alter the compound's properties. Key areas of exploration in SAR studies for optimized ester derivatives include:

Ester Chain Length and Branching: Investigating the impact of varying the length and branching of the alkyl ester chain on PPAR activation. For instance, modifying the methyl group to ethyl, propyl, or more complex branched esters could influence the binding affinity and activation of different PPAR isoforms.

Introduction of Functional Groups: Incorporating different functional groups into the ester moiety could lead to derivatives with novel biological activities. For example, the introduction of hydrophilic or lipophilic groups could alter the compound's solubility and cellular uptake.

Stereochemistry: The synthesis and biological evaluation of chiral ester derivatives could reveal stereospecific interactions with PPARs, potentially leading to more potent and selective agonists.

Table 1: Hypothetical SAR Data for Bezafibrate Ester Derivatives

DerivativeEster ModificationPredicted PPARα ActivityPredicted PPARγ ActivityPredicted PPARδ Activity
This compound-OCH3++++++
Bezafibrate Ethyl Ester-OCH2CH3+++++++
Bezafibrate Isopropyl Ester-OCH(CH3)2++++++
Bezafibrate Benzyl Ester-OCH2Ph+++++

This table is for illustrative purposes and based on general principles of SAR.

This compound as a Research Tool for Investigating PPAR-Mediated Cellular and Metabolic Pathways

Bezafibrate is a known activator of both PPARα and PPARβ. nih.gov As a pan-PPAR agonist, Bezafibrate and its derivatives like the methyl ester are invaluable tools for dissecting the complex roles of PPARs in cellular and metabolic regulation. patsnap.com

This compound can be utilized in various research contexts:

In Vitro Studies: In cell culture experiments, this compound can be used to activate PPARs and study their downstream effects on gene expression and cellular processes. For example, researchers can investigate its impact on lipid metabolism in hepatocytes, adipocyte differentiation, and inflammatory responses in macrophages. researchgate.net Studies have shown that Bezafibrate activates all three PPAR subtypes at comparable doses. nih.gov

Elucidating Molecular Mechanisms: By using this compound in combination with genetic tools like siRNA or in PPAR-null cell lines, researchers can pinpoint the specific PPAR isoform responsible for a particular biological effect. nih.gov

High-Throughput Screening: The methyl ester can be used in high-throughput screening assays to identify other small molecules that modulate PPAR activity, either as agonists or antagonists.

Table 2: Research Applications of this compound

Research AreaApplicationInvestigated Pathway
Lipid MetabolismTreatment of cultured hepatocytesFatty acid oxidation, lipoprotein metabolism
AdipogenesisDifferentiation of pre-adipocytesAdipocyte marker gene expression
InflammationTreatment of macrophagesPro-inflammatory cytokine production
Insulin (B600854) SignalingTreatment of muscle cellsGlucose uptake and insulin sensitivity

Novel Synthetic Routes and Green Chemistry Approaches in this compound Production

The traditional synthesis of Bezafibrate involves multiple steps, often utilizing hazardous reagents and solvents. mdpi.com The development of novel synthetic routes and the application of green chemistry principles are essential for the sustainable production of this compound.

Potential avenues for improved synthesis include:

One-Pot Synthesis: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel can reduce waste, save energy, and simplify the purification process.

Catalytic Methods: The use of efficient and recyclable catalysts, such as solid acid catalysts or enzymes, can replace stoichiometric reagents, leading to higher atom economy and reduced environmental impact.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly improve the environmental profile of the synthesis.

Biocatalysis: Employing enzymes, such as lipases, for the esterification step can offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.govnih.gov

Table 3: Comparison of Synthetic Approaches for Ester Production

ApproachAdvantagesDisadvantages
Conventional SynthesisWell-established methodsUse of hazardous reagents, generation of waste
One-Pot SynthesisReduced waste, energy efficiencyCan be challenging to optimize
Catalytic MethodsHigh atom economy, catalyst recyclabilityCatalyst deactivation, cost
Green SolventsReduced environmental impactMay require specialized equipment
BiocatalysisHigh selectivity, mild conditionsEnzyme stability, cost of enzymes

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular changes induced by a compound and are powerful tools for understanding the multifaceted effects of this compound. researchgate.net

Proteomics: Proteomic analysis of cells or tissues treated with this compound can identify changes in protein expression levels and post-translational modifications. This can reveal the downstream targets of PPAR activation and provide insights into the compound's mechanism of action. For example, a proteomic study of human hepatocytes treated with Bezafibrate revealed modifications in protein expression that were dependent on the cellular redox status.

Metabolomics: Metabolomic profiling can identify and quantify the changes in the levels of endogenous metabolites in response to this compound treatment. This can provide a detailed picture of the metabolic pathways affected by the compound, such as fatty acid oxidation, glycolysis, and amino acid metabolism.

Transcriptomics: Analyzing changes in gene expression using techniques like RNA-sequencing can provide a comprehensive understanding of the transcriptional regulation induced by this compound through PPAR activation.

The integration of these omics datasets can provide a systems-level understanding of the biological effects of this compound and help in identifying novel therapeutic targets and biomarkers.

Exploration of this compound in Non-Canonical Biological Systems and Environmental Studies

Beyond its well-established role in lipid metabolism, the effects of Bezafibrate and its derivatives in non-canonical biological systems and their environmental fate are areas of growing interest.

Non-Canonical Biological Systems: Research is beginning to explore the effects of fibrates in systems beyond the liver and adipose tissue. For instance, studies have investigated the impact of Bezafibrate on cholesterol ester metabolism in macrophages, suggesting a potential role in atherosclerosis that is independent of its systemic lipid-lowering effects. nih.gov Further research could explore the effects of this compound in the central nervous system, bone, and skin. Bezafibrate has also been shown to be a dual agonist for PPARs and the pregnane (B1235032) X receptor (PXR), indicating a broader range of biological activities. researchgate.net

Q & A

Q. What are the key experimental parameters influencing the yield of bezafibrate methyl ester in transesterification reactions?

Transesterification efficiency depends on catalyst type (basic vs. acidic), concentration (optimal at 1.5 wt% for KOH), molar ratio of alcohol to oil (e.g., 6:1 for methanol), and reaction temperature (60°C for maximal yield). Systematic optimization using orthogonal arrays (e.g., Taguchi L9 design) reduces experimental runs while identifying parameter contributions. For example, catalyst concentration accounts for ~77.6% of yield variance .

Q. How can researchers characterize this compound purity and structural integrity?

Gas chromatography (GC) with flame ionization detectors and HP-Innowax columns is standard for analyzing fatty acid methyl ester (FAME) composition. Structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential. Purity assessments should include HPLC (≥98%) and elemental analysis, as outlined in pharmacopeial standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE), including lab coats, gloves, and masks. Waste must be segregated and processed by certified biohazard disposal services to prevent environmental contamination. Documented procedures for spill management and ventilation are mandatory due to potential toxicity .

Advanced Research Questions

Q. How does the Taguchi method improve experimental design for optimizing this compound synthesis?

The Taguchi method employs orthogonal arrays (e.g., L9) to evaluate multiple parameters (catalyst type, concentration, molar ratio, temperature) with minimal trials. Signal-to-noise (S/N) ratios prioritize factors: catalyst concentration (most influential), followed by temperature and catalyst type. ANOVA validates parameter significance, achieving yields up to 96.7% under optimized conditions .

Q. What mechanisms underlie contradictory findings in this compound’s biological activity across studies?

Discrepancies may arise from differential activation of molecular targets (e.g., AMPK vs. PPARβ). For instance, bezafibrate enhances osteoblast differentiation via AMPK/eNOS pathways but requires PPARβ inhibition (GSK0660) to block effects. Variability in cell models (e.g., MC3T3-E1 vs. hepatocytes) and concentrations (e.g., 100 μM vs. lower doses) also contribute .

Q. How can structural modifications of this compound enhance its dual pharmacological activity (e.g., sEH inhibition and PPAR agonism)?

Scaffold hybridization strategies, such as replacing the amide group with urea moieties, enable dual modulation. For example, integrating N-cyclohexyl-N′-(iodophenyl)urea (CIU) into bezafibrate’s structure retains PPAR agonism while introducing soluble epoxide hydrolase (sEH) inhibition. Linker length adjustments (e.g., additional methylene units) further optimize binding affinity .

Q. What statistical approaches resolve data variability in high-throughput screening of this compound derivatives?

Central composite design (CCD) and response surface methodology (RSM) model nonlinear interactions between variables (e.g., microwave irradiation time, power). Multivariate analysis (e.g., PCA) identifies outliers, while replication (n ≥ 3) minimizes experimental noise. Data normalization against internal controls (e.g., untreated cells) ensures reproducibility .

Methodological Considerations

  • Data Contradiction Analysis : Compare parameter ranges (e.g., catalyst concentrations in vs. ) and experimental contexts (e.g., rapeseed vs. beef tallow feedstocks).
  • Reproducibility : Detailed protocols for reaction conditions (e.g., drying raw materials at 80°C for 24 hours ) and characterization (GC parameters ) are critical.
  • Ethical Reporting : Adhere to IUPAC nomenclature, disclose conflicts of interest, and cite primary sources to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.